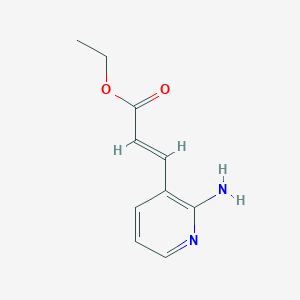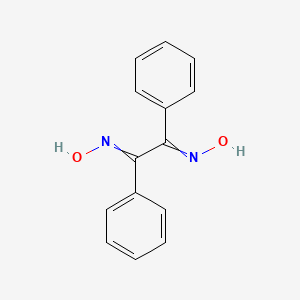
Ethyl 3-(2-aminopyridin-3-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Ethyl 3-(2-aminopyridin-3-yl)acrylate can be synthesized through various methods, including the regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, leading to good yields of ethyl 2-[(alkylamino)(cyano)methyl] acrylates, as reported by Arfaoui and Amri (2009) (Arfaoui & Amri, 2009). This process illustrates the compound's accessibility for further chemical transformations.
Molecular Structure Analysis
The molecular structure of this compound has been detailed through various analytical techniques, including X-ray crystallography, which offers insights into its stereochemistry and molecular conformation. Studies such as those by Matos et al. (2016) on similar molecules underscore the role of noncovalent interactions in stabilizing the molecular structure and facilitating self-assembly processes (Matos et al., 2016).
科学的研究の応用
Detoxification and Polymer Applications
Ethyl acrylate, including derivatives like Ethyl 3-(2-aminopyridin-3-yl)acrylate, plays a significant role in the field of polymer manufacturing. It's noteworthy for its reaction with glutathione (GSH) and protein, forming [14C]3-(glutathion-S-yl)ethylpropionate or covalently bound protein adducts, respectively. These reactions are crucial for understanding the detoxification mechanisms at low concentrations and the binding rates to various tissues, providing insights into its safety and applicability in polymer production (Potter & Tran, 1992).
Intermediate in Kinase Inhibitors
This compound derivatives have been identified as key intermediates in the synthesis of aurora 2 kinase inhibitors. The novel one-pot, three-component Wittig–S N Ar approach facilitates the efficient formation of new C(sp^2)–N and C(sp^2)–C(sp^2) double bonds, showcasing the compound's versatility in creating potent inhibitors for therapeutic use (Xu et al., 2015).
Polymerization and Material Science
Ethyl α-(aminomethyl)acrylate, structurally related to this compound, has been radically polymerized to yield pH/temperature-responsive materials. Such materials are pivotal for developing smart polymers that respond to environmental changes, highlighting the compound's potential in advanced material science applications (Kohsaka, Matsumoto, & Kitayama, 2015).
Reactivity and Synthesis
The reactivity of 2-aminopyridine with other compounds in the presence of ethyl acrylate has been extensively studied, leading to the synthesis of various complex molecules. Such reactions underline the role of this compound in facilitating diverse chemical syntheses, further expanding its utility in organic chemistry and drug development (Asadi et al., 2021).
特性
IUPAC Name |
ethyl (E)-3-(2-aminopyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3,(H2,11,12)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDWGWHNSIAMNE-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(N=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(N=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



